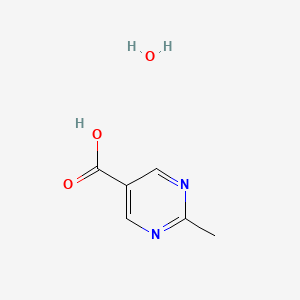

2-Methyl-5-pyrimidinecarboxylic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.H2O/c1-4-7-2-5(3-8-4)6(9)10;/h2-3H,1H3,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVDWEDGKRJYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Topic: Solubility of 2-Methyl-5-pyrimidinecarboxylic acid hydrate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Methyl-5-pyrimidinecarboxylic acid (CAS: 5194-32-1) is a critical heterocyclic building block used in the synthesis of bioactive quinazolinones, antiviral agents, and substituted pyridazines.[1][2]

In its hydrate form , the compound exhibits distinct thermodynamic behavior compared to its anhydrous counterpart. The presence of water molecules in the crystal lattice increases the lattice energy, often reducing solubility in non-polar organic solvents while necessitating specific protic or highly polar aprotic solvents for effective dissolution and processing.

Physicochemical Profile

| Property | Value | Relevance to Solubility |

| Molecular Formula | Hydrate stoichiometry affects molecular weight calculations. | |

| pKa (Predicted) | ~2.91 (Acid), ~1.5 (Base) | Amphoteric nature; solubility is highly pH-dependent. |

| Melting Point | 203–205 °C | High MP indicates strong crystal lattice forces (H-bonding). |

| LogP | ~ -0.4 to 0.6 | Low lipophilicity; prefers polar solvents. |

Solubility Behavior in Organic Solvents[3]

The solubility of this compound follows a "like-dissolves-like" mechanism heavily influenced by the ability of the solvent to disrupt the intermolecular hydrogen bonding network of the pyrimidine and carboxylic acid moieties.

Solvent Class Efficiency

Based on structural analysis and isolation protocols from synthesis literature, the solubility hierarchy is defined as follows:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>20 mg/mL) | High dielectric constant disrupts lattice energy; accepts H-bonds from COOH. |

| Protic Polar | Methanol, Ethanol | Moderate (5–15 mg/mL) | Capable of H-bonding; solubility increases significantly with temperature ( |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to solvate the zwitterionic character of the acid. |

| Non-Polar | Toluene, Hexane, DCM | Negligible (<1 mg/mL) | Lack of polarity prevents interaction with the hydrophilic pyrimidine core. |

| Aqueous | Water (Neutral pH) | Slight | The hydrate is stable; solubility improves drastically at pH > 4 (salt formation). |

The Hydrate Factor

The hydrate water acts as a "stabilizer" within the crystal lattice. To dissolve the hydrate in organic solvents (e.g., for a Grignard reaction or anhydrous coupling), researchers must perform an azeotropic distillation (using Toluene or Benzene) or use a scavenging agent (e.g., Trimethyl orthoformate) if the reaction is water-sensitive.

Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering (e.g., crystallization design), the solubility (

- : Mole fraction solubility

- : Absolute temperature (Kelvin)

- : Empirical constants derived from regression analysis of experimental data.

Application:

-

Positive

value: Indicates the enthalpy of solution is temperature-dependent. -

Process Control: Use this model to determine the precise "Cooling Curve" for recrystallization to maximize yield and purity.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility curves for your specific batch (accounting for hydrate variations), follow this self-validating protocol.

Phase 1: Saturation

-

Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

). -

Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (indicating saturation).

Phase 2: Sampling & Analysis

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Gravimetric Analysis:

-

Weigh a clean, dry weighing dish (

). -

Add the filtered solution and weigh (

). -

Evaporate solvent under vacuum at 40°C until constant mass is achieved (

).

-

-

Calculation:

Phase 3: Validation

-

Replicate: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.

-

Hydrate Check: Perform XRPD (X-Ray Powder Diffraction) on the undissolved solid residue to confirm it has not converted to a different polymorph or solvate during the experiment.

Strategic Purification & Isolation Workflow

The following diagram illustrates the decision matrix for processing 2-Methyl-5-pyrimidinecarboxylic acid based on solubility logic.

Figure 1: Decision matrix for solvent selection based on intended process (Synthesis vs. Purification).

Critical References

-

Chemical Identity & Physical Properties :

-

Solubility Data & Applications :

-

Thermodynamic Modeling Methodology :

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Standard reference for the Apelblat equation methodology used in Protocol Section 3).

-

-

Synthesis & Purification Context :

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Part 1: Introduction & Strategic Value

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors, nucleotide analogs, and broad-spectrum anti-infectives. Specifically, 2-Methyl-5-pyrimidinecarboxylic acid (CAS 5194-32-1) and its stable hydrate form (CAS 1314670-28-4) serve as critical building blocks. The C5-carboxylic acid moiety provides a versatile handle for amide coupling to generate libraries of bioactive molecules, while the C2-methyl group offers metabolic stability and a vector for hydrophobic interactions within protein binding pockets.

This guide moves beyond generic textbook methods, offering a field-validated, scalable protocol for synthesizing this core scaffold from commodity precursors. It focuses on the "Vinamidinium-like" condensation strategy , which is superior to the traditional oxidation of 2-methyl-5-methylpyrimidine due to higher regioselectivity and cleaner impurity profiles.

Retrosynthetic Logic

The most robust route disconnects the pyrimidine ring into a C3 electrophile (a masked dialdehyde or formyl-ester equivalent) and an N-C-N bis-nucleophile (acetamidine).

Caption: Retrosynthetic analysis showing the disconnection of the pyrimidine core into acetamidine and a C3-formyl ester equivalent.

Part 2: Detailed Experimental Protocols

Protocol 1: Core Scaffold Synthesis

Objective: Preparation of 2-Methyl-5-pyrimidinecarboxylic acid hydrate starting from ethyl 3,3-diethoxypropionate.

Stage A: Formation of the C3-Electrophile (Enolate)

Principle: A crossed Claisen condensation generates a reactive sodium enolate species. This intermediate is sensitive to moisture and should be used immediately or stored under strict inert conditions.

Reagents:

-

Ethyl 3,3-diethoxypropionate (1.0 eq)

-

Ethyl formate (1.5 eq)[1]

-

Sodium hydride (60% dispersion in oil) (1.2 eq)

-

Anhydrous THF or Diethyl Ether

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Activation: Suspend NaH (1.2 eq) in anhydrous THF (5 mL/g NaH) under nitrogen. Cool to 0°C.

-

Addition: Mix ethyl 3,3-diethoxypropionate (1.0 eq) and ethyl formate (1.5 eq). Add this mixture dropwise to the NaH suspension over 45 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A thick precipitate (the sodium salt of ethyl 2-formyl-3,3-diethoxypropionate/ethyl 2-formyl-3-oxopropionate equivalent) will form.

-

Isolation (Optional but recommended): Filter the solid under nitrogen, wash with anhydrous ether, and dry under vacuum. This yields the stable sodium salt, often referred to as "Zhichkin’s Salt" [1].

Stage B: Cyclocondensation

Principle: The amidine nitrogen attacks the electrophilic formyl/aldehyde carbon, followed by cyclization and elimination of ethanol/water to aromatize the ring.

Reagents:

-

Sodium salt from Stage A (1.0 eq)

-

Acetamidine hydrochloride (1.1 eq)

-

Ethanol (anhydrous)[2]

Procedure:

-

Dissolve/suspend the Sodium Salt (1.0 eq) in anhydrous ethanol.

-

Add Acetamidine HCl (1.1 eq) in one portion.

-

Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by HPLC/TLC (EtOAc/Hexane 1:1). The intermediate enol ether is consumed to form the pyrimidine ester.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (3x).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude Ethyl 2-methylpyrimidine-5-carboxylate is often pure enough (>90%) for hydrolysis. If needed, recrystallize from hexanes/EtOAc.

Stage C: Hydrolysis to the Acid Hydrate

Principle: Base-catalyzed saponification followed by controlled acidification to crystallize the zwitterionic acid as its hydrate.

Reagents:

-

Ethyl 2-methylpyrimidine-5-carboxylate

-

Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

-

Solvent: THF:MeOH:Water (3:1:1)

Procedure:

-

Dissolve the ester in the THF/MeOH/Water mixture.

-

Add LiOH·H₂O (2.0 eq). Stir at room temperature for 3 hours. Note: LiOH is preferred over NaOH for cleaner impurity profiles in pyrimidine hydrolysis.

-

Acidification: Cool to 0°C. Adjust pH to ~3.0 using 1N HCl.

-

Crystallization: The product, 2-Methyl-5-pyrimidinecarboxylic acid , will precipitate.

-

Filtration: Filter the white solid. Wash with cold water (2x) and acetone (1x).

-

Drying: Air dry or dry under mild vacuum (40°C) to retain the hydrate water molecules (if targeting the hydrate form specifically).

Yield Expectations:

-

Overall Yield (3 steps): 55–65%

-

Purity: >98% (HPLC)

Protocol 2: Derivatization (Amide Coupling)

Application: Synthesis of bioactive carboxamides (e.g., kinase inhibitors).

Reagents:

-

This compound (1.0 eq)

-

Amine partner (e.g., Aniline derivative) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Procedure:

-

Dissolve the acid in DMF.

-

Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

-

Add HATU. Stir for 10 minutes to form the activated ester.

-

Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

Part 3: Process Data & Validation

Critical Process Parameters (CPP)

| Parameter | Range | Impact on Quality |

| NaH Quality | Fresh, 60% disp. | Old NaH leads to incomplete enolate formation and lower yield in Stage A. |

| Moisture Control | <0.1% water | Water quenches the enolate and acetamidine, forming acyclic byproducts. |

| Hydrolysis pH | 2.5 – 3.5 | pH < 2.0 can protonate the pyrimidine nitrogen, trapping salt; pH > 4.0 leaves carboxylate salt. |

| Temperature | Reflux (78-80°C) | Lower temps lead to incomplete cyclization (dihydropyrimidine intermediates). |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target pyrimidine acid.

Part 4: Troubleshooting & Expert Insights

Issue: Low Yield in Cyclization

-

Cause: The "Zhichkin salt" (enolate) is hygroscopic. If it absorbs water, it reverts to the starting ester or decomposes.

-

Fix: Generate the salt in situ and use it immediately, or filter it under a nitrogen blanket and store in a desiccator.

Issue: Product is an Oil after Hydrolysis

-

Cause: Incomplete acidification or presence of residual organic solvents preventing crystallization.

-

Fix: Ensure all THF/MeOH is removed by rotary evaporation before acidification. The aqueous phase should be concentrated. If oil persists, scratch the flask with a glass rod or seed with a genuine crystal.

Issue: Impurity Formation (Dihydropyrimidines)

-

Cause: Reaction time too short or temperature too low.

-

Fix: Ensure full reflux. If the intermediate persists, adding a small amount of acid catalyst (pTSA) during the workup or extending reflux time can drive aromatization.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

-

BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Application Note. Link

-

Organic Syntheses. (1951). Mucobromic Acid.[5][6] Org. Synth., 31, 72. Link (Historical context for alternative routes).

-

PubChem. (2025). 2-Methylpyrimidine-5-carboxylic acid (Compound Summary). Link

-

Hansen, M., et al. (2018).[7] Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(6), 1068-1072. Link (Application Case Study).

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 3,3-Diethoxypropionate synthesis - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Amide Coupling Strategies for 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Executive Summary

2-Methyl-5-pyrimidinecarboxylic acid (CAS: 110099-91-1 for anhydrous; often supplied as hydrate) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, its use in amide coupling presents specific challenges:

-

Electron Deficiency: The pyrimidine ring exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the carboxylate oxygen during the activation step.

-

Solubility: The zwitterionic character and planar stacking of the pyrimidine core lead to poor solubility in standard non-polar solvents (DCM, Toluene).

-

Hydrate Interference: Commercial sources often supply the hydrate form . Unaccounted water molecules hydrolyze activated esters and consume expensive coupling reagents, leading to stalled reactions and low yields.

This guide provides three validated protocols designed to overcome these barriers, prioritizing the T3P (Propylphosphonic anhydride) method as the superior choice for handling the hydrate form in situ.

Chemical Profile & Strategic Analysis

| Property | Data | Implication for Coupling |

| Structure | Pyrimidine-5-COOH | High electron deficiency; |

| Form | Solid (often Hydrate) | Critical: Water must be removed or scavenged. 1 eq. water consumes 1 eq. coupling reagent.[1][2][3][4][5][6] |

| Solubility | Low in DCM/EtOAc | Requires polar aprotic solvents (DMF, DMAc, NMP) or solubilizing bases (Pyridine). |

| Nucleophilicity | Ring N are weak nucleophiles | Low risk of N-acylation at the ring positions, but possible coordination with metal catalysts. |

The "Hydrate Penalty"

When using standard reagents like EDC or HATU, the water of hydration competes with the amine for the active ester.

-

Result: Formation of the starting acid (hydrolysis) or consumption of reagent to form urea byproducts.

-

Solution: Use a reagent that acts as a dehydrating agent (T3P) or perform azeotropic drying prior to activation.

Decision Matrix: Selecting the Right Protocol

The following Graphviz diagram outlines the logic for selecting the optimal coupling strategy based on scale and substrate properties.

Figure 1: Strategic decision tree for reagent selection. T3P is preferred for scale-up due to water tolerance.

Experimental Protocols

Method A: The Discovery Standard (HATU)

Best for: Milligram scale, high-throughput screening, valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which reacts rapidly even with electron-deficient amines.

Reagents:

-

Acid: 1.0 equiv[7]

-

Amine: 1.1 equiv

-

HATU: 1.2 - 1.5 equiv (Excess accounts for potential residual water)

-

DIPEA (Diisopropylethylamine): 3.0 equiv

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Drying (Optional but Recommended): If the acid is a hydrate, dissolve in minimal MeOH/Toluene and concentrate in vacuo (2x) to azeotrope water.

-

Activation: Dissolve the acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure formation of the active ester.

-

Coupling: Add the amine (1.1 equiv).

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Note: If conversion stalls, heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash with sat.

(3x), Water (1x), and Brine (1x). Dry over

Method B: The "Hydrate-Smart" Protocol (T3P)

Best for: Gram scale, process chemistry, un-dried hydrate starting material. Why: T3P (Propylphosphonic anhydride) consumes water during the reaction cycle, converting it into harmless propylphosphonic acid. This effectively "dries" the reaction in situ.

Reagents:

-

Acid (Hydrate): 1.0 equiv

-

Amine: 1.1 equiv

-

T3P (50% w/w in EtOAc or DMF): 2.0 - 2.5 equiv (Higher excess handles the hydrate water)

-

Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

-

Slurry: Charge the Acid Hydrate (1.0 equiv) and Amine (1.1 equiv) into the reactor/flask with EtOAc (5-10 volumes).

-

Base Addition: Add Pyridine (3.0 equiv). The mixture may not fully dissolve yet.

-

T3P Addition: Add T3P solution (2.0 equiv) dropwise over 10 minutes.

-

Exotherm Warning: Mild exotherm is possible.[1] Maintain T < 30°C.

-

-

Reaction: Stir at RT. If the substrate is the hydrate, the first equivalent of T3P may be consumed by the lattice water.

-

Optimization: If LCMS shows remaining acid after 4 hours, add an additional 0.5 equiv of T3P.

-

Workup: Quench with water. Separate layers. The T3P byproducts are water-soluble, making purification extremely simple compared to HATU (which leaves urea/HOBt byproducts).

Method C: Acid Chloride Activation (Thionyl Chloride)

Best for: Very weak nucleophiles (e.g., nitro-anilines) or when coupling reagents fail.

Critical Safety Note: The hydrate water will react violently with

Step-by-Step:

-

Chlorination: Suspend Acid Hydrate (1.0 equiv) in Toluene. Add

(5.0 equiv) and a catalytic drop of DMF. -

Reflux: Heat to reflux (80-110°C) for 2 hours. The system will clarify as the acid chloride forms.

-

Isolation: Concentrate in vacuo to remove excess

and Toluene. Do not expose to air (moisture). -

Coupling: Redissolve the crude acid chloride in DCM or THF. Add to a solution of Amine (1.0 equiv) and

(2.0 equiv) at 0°C.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (HATU) | Hydrate water consumed the HATU. | Increase HATU to 2.0 equiv or switch to Method B (T3P). |

| Precipitation | Pyrimidine acid is insoluble in DCM. | Switch solvent to DMF or NMP. |

| Epimerization | Not applicable (Achiral acid). | N/A |

| No Reaction (Aniline) | Nucleophile is too weak. | Use Method C (Acid Chloride) or add HOAt catalyst to Method A. |

| Product in Aqueous Layer | Pyrimidine amide is amphoteric/polar. | Do not use acid wash during workup. Salt out the aqueous layer with NaCl and extract with IPA/CHCl3 (1:3). |

Mechanistic Insight (Graphviz)

The following diagram illustrates why the Hydrate form disrupts standard coupling and how T3P bypasses this failure mode.

Figure 2: Mechanistic divergence between HATU (susceptible to water) and T3P (water-scavenging).

References

-

Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

-

Patterson, A. W., et al. (2007). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[3][8] Organic Process Research & Development, 11(3).

-

PubChem. (n.d.).[9][10] "2-Methylpyrimidine-5-carboxylic acid."[10][11] National Center for Biotechnology Information.

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hepatochem.com [hepatochem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methylpyrimidine-5-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Note: High-Efficiency Esterification of 2-Methyl-5-pyrimidinecarboxylic Acid Hydrate

Executive Summary & Strategic Rationale

The esterification of 2-Methyl-5-pyrimidinecarboxylic acid (CAS: 5194-32-1) is a critical transformation in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. However, the commercial availability of this starting material as a hydrate presents a specific thermodynamic challenge: the presence of lattice water shifts the equilibrium of standard Fischer esterifications toward the starting material, significantly lowering yields.

This protocol details a Thionyl Chloride (SOCl₂)-mediated methyl esterification . Unlike standard acid-catalyzed reflux (e.g., H₂SO₄/MeOH), this method utilizes SOCl₂ as a dual-function reagent:

-

Chemical Desiccant: It irreversibly consumes the water of hydration, generating SO₂ and HCl gas.

-

Activating Agent: It converts the carboxylic acid to a highly reactive acyl chloride intermediate (or activated acyl chlorosulfite) in situ, driving the reaction to completion despite the electron-deficient nature of the pyrimidine ring.

Reaction Mechanism & Logic

The reaction proceeds via an initial dehydration followed by nucleophilic acyl substitution. The pyrimidine ring is electron-deficient, making the carbonyl carbon highly electrophilic, but also making the ring nitrogen susceptible to protonation. The excess HCl generated ensures the pyridine nitrogen remains protonated, preventing it from interfering with the activation step.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow from hydrate desiccation to ester formation. The irreversible consumption of water by thionyl chloride is the rate-determining factor for yield success.

Detailed Experimental Protocol

Materials & Reagents[1]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| 2-Methyl-5-pyrimidinecarboxylic acid hydrate | ~156.14 | 1.0 | Substrate | >97% |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 - 5.0 | Activator/Desiccant | ReagentPlus® |

| Methanol (MeOH) | 32.04 | Solvent (20 vol) | Nucleophile/Solvent | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | N/A | Quenching Agent | Sat. Aq. Soln. |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | Extraction Solvent | ACS Grade |

> Note: The molecular weight of the substrate is calculated as the monohydrate. If using anhydrous material, adjust stoichiometry accordingly, though excess SOCl₂ handles both.

Step-by-Step Methodology

Phase 1: Setup and Activation (0 - 30 mins)

-

Glassware Prep: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or nitrogen inlet to the top of the condenser.

-

Solvent Charge: Charge the RBF with Methanol (20 volumes relative to substrate mass) .

-

Critical Control Point: Cool the methanol to 0°C using an ice bath. Adding SOCl₂ to warm methanol is extremely exothermic and dangerous.

-

-

Activator Addition: Dropwise, add Thionyl Chloride (3.0 - 5.0 equiv) to the cold methanol over 15-20 minutes.

-

Observation: Evolution of HCl gas (white fumes) will occur. Ensure proper ventilation (fume hood).

-

-

Substrate Addition: Remove the ice bath. Add the This compound in one portion.

-

Why this order? Pre-forming the HCl/MeOH solution generates anhydrous HCl and starts scavenging water immediately upon substrate addition.

-

Phase 2: Reaction (2 - 4 hours) 5. Reflux: Heat the reaction mixture to a gentle reflux (65°C ). 6. Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LCMS.

- TLC Endpoint: Disappearance of the baseline acid spot and appearance of a higher Rf spot (~0.6-0.7).

- LCMS Endpoint: Shift in m/z from 139 [M+H]+ (acid) to 153 [M+H]+ (methyl ester).

Phase 3: Workup and Isolation 7. Concentration: Once complete, cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess SOCl₂.

- Safety: The distillate contains HCl and SO₂. Trap properly.

- Neutralization: Resuspend the residue in Ethyl Acetate (EtOAc). Slowly add saturated aqueous NaHCO₃ with vigorous stirring until pH ~8.

- Caution: Significant CO₂ evolution will occur. Add slowly to prevent overflow.

- Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x with EtOAc.

- Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

- Evaporation: Remove solvent under reduced pressure to yield the crude ester.

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of methyl 2-methyl-5-pyrimidinecarboxylate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, use the following checkpoints:

| Issue | Diagnostic Indicator | Root Cause | Corrective Action |

| Low Yield | LCMS shows starting material (139 m/z) remaining. | Water from hydrate was not fully consumed; Equilibrium shift. | Increase SOCl₂ equivalents to 5.0 or 6.0. Ensure drying tube is functional. |

| Side Products | LCMS shows mass +36 or +38. | Chlorination of the pyrimidine ring (rare at pos 5, but possible). | Reduce reflux temperature to 50°C; Reduce reaction time. |

| Emulsion | Layers do not separate during workup. | Pyrimidine salts acting as surfactants. | Add solid NaCl to saturate the aqueous layer; Filter through Celite if solids are present. |

| Acidic Product | NMR shows broad singlet >10ppm. | Incomplete neutralization. | Wash organic layer again with NaHCO₃. Pyrimidine esters can hydrolyze if left in acidic water too long. |

Safety & Hazard Analysis

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Releases toxic SO₂ and HCl gas. Must be handled in a fume hood.

-

Pyrimidines: Many are biologically active. Handle as potential irritants or sensitizers.

-

Pressurization: The neutralization step generates CO₂. Never cap a vessel immediately after adding bicarbonate to an acidic residue.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13670875, 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) Standard Protocol. Retrieved from [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2][3] Retrieved from [Link]

Sources

The Strategic Utility of 2-Methyl-5-pyrimidinecarboxylic acid hydrate in the Synthesis of Advanced Heterocyclic Compounds

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the applications of 2-Methyl-5-pyrimidinecarboxylic acid hydrate. This versatile building block is a cornerstone in the synthesis of a diverse array of complex heterocyclic compounds. This document provides not only detailed, step-by-step experimental protocols for key chemical transformations but also elucidates the underlying chemical principles and strategic considerations for its use. We will explore its application in the formation of pyrimidine-based amides and esters, moieties frequently found in biologically active molecules, and its role as a precursor in the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Introduction: The Pyrimidine Core and the Versatility of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyrimidine ring, conferred by the two nitrogen atoms, allow it to participate in various non-covalent interactions with biological targets.[3] this compound is a particularly valuable derivative for several reasons:

-

Strategic Functionalization: The carboxylic acid at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably amide and ester formation, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

The "Magic Methyl" Effect: The methyl group at the 2-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This "magic methyl" effect can enhance binding affinity to target proteins, improve metabolic stability, and modulate solubility.[4]

-

Precursor for Fused Systems: The arrangement of the functional groups on the pyrimidine ring makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are of great interest in the development of novel therapeutic agents.[5][6]

The hydrate form of this compound is a stable, crystalline solid that is convenient for handling and storage. In most synthetic applications, the water of hydration is either removed in situ or during the reaction work-up and does not typically interfere with the desired chemical transformations, especially those conducted under anhydrous conditions or involving dehydrating agents.[7][8]

Key Synthetic Transformations and Protocols

This section details robust and reproducible protocols for the derivatization of this compound. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond from the carboxylic acid is a cornerstone transformation, as the amide moiety is a key feature in a vast number of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.[9]

Experimental Workflow:

Figure 1: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent), the desired amine (1.1 equivalents), and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with an aqueous solution of LiCl (5%) to remove residual DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Rationale:

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Excess Amine and Coupling Reagents: Ensures complete consumption of the starting carboxylic acid.

-

Aqueous LiCl Wash: An effective method for removing DMF during work-up.

Data Presentation:

| Entry | Amine | Coupling Conditions | Yield (%) |

| 1 | Aniline | EDC, HOBt, DMF, rt, 18h | 85-95 |

| 2 | Benzylamine | EDC, HOBt, DMF, rt, 16h | 88-96 |

| 3 | Morpholine | EDC, HOBt, DMF, rt, 12h | 90-98 |

Table 1: Representative yields for the synthesis of amides from this compound. Yields are based on general literature for similar coupling reactions.[10]

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be used to modulate the lipophilicity and other physicochemical properties of the molecule, which is crucial for optimizing drug-like characteristics.

This is a classic and straightforward method for esterification, particularly with simple alcohols. The reaction is acid-catalyzed and driven to completion by using the alcohol as the solvent (in large excess) and removing the water formed during the reaction.[11]

Experimental Workflow:

Figure 2: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

-

Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Rationale:

-

Excess Alcohol: Drives the equilibrium towards the ester product according to Le Chatelier's principle.

-

Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

-

NaHCO₃ Wash: Neutralizes the strong acid catalyst, preventing potential product degradation during work-up and storage.

Data Presentation:

| Entry | Alcohol | Catalyst | Yield (%) |

| 1 | Methanol | H₂SO₄ | 90-98 |

| 2 | Ethanol | H₂SO₄ | 85-95 |

| 3 | Propan-1-ol | H₂SO₄ | 80-90 |

Table 2: Representative yields for the Fischer-Speier esterification of this compound. Yields are based on general literature for similar esterification reactions.

Synthesis of Fused Heterocycles: Construction of Pyrimido[4,5-d]pyrimidines

2-Methyl-5-pyrimidinecarboxylic acid and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which have shown promising biological activities, including neuroprotective and antioxidant properties.[7] The following protocol outlines a plausible synthetic route starting from the corresponding amide.

This protocol involves the conversion of the previously synthesized 2-methyl-5-pyrimidinecarboxamide to the corresponding fused pyrimidinone via a cyclocondensation reaction.

Experimental Workflow:

Figure 3: Workflow for the synthesis of a pyrimido[4,5-d]pyrimidin-4(3H)-one derivative.

Step-by-Step Protocol:

-

In a round-bottom flask, combine 2-methyl-5-pyrimidinecarboxamide (1.0 equivalent), triethyl orthoformate (5.0 equivalents), and acetic anhydride (5.0 equivalents).

-

Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile components under reduced pressure.

-

Triturate the resulting residue with diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford the desired 2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one.

Rationale:

-

Triethyl orthoformate: Serves as a one-carbon source for the formation of the second pyrimidine ring.

-

Acetic anhydride: Acts as a dehydrating agent to facilitate the cyclization reaction.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its strategically placed functional groups allow for a wide range of chemical modifications, making it an ideal starting material for the generation of libraries of compounds for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. The inherent reactivity of the carboxylic acid group, combined with the influential methyl substituent, ensures that this compound will continue to be a key player in the ongoing quest for novel and effective therapeutic agents.

References

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]

-

(PDF) “In Water” Syntheses of Heterocyclic Compounds. (2014). ResearchGate. [Link]

-

Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1), 58-69. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. (2026). ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

-

Esterification of Carboxylic Acids with Alcohols, and Thiols. (n.d.). Organic Syntheses. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(26), 3295-3298. [Link]

-

Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. (2021). Chemical Society Reviews, 50(4), 2265-2278. [Link]

-

Hydration Reaction: Definition, Mechanism, Examples & Applications. (2025). Chemistry Learner. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2857-2871. [Link]

-

Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry, 16(4), 263-279. [Link]

- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. (n.d.).

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1144. [Link]

-

Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Current Organic Chemistry. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(23), 8292. [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.dk]

- 6. Hydration Reactions Catalyzed by Transition Metal–NHC (NHC = N-Heterocyclic Carbene) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydration Reaction: Definition, Mechanism, Examples & Applications [chemistrylearner.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Strategic Functionalization of Pyrimidine-5-Carboxylic Acids

Application Note & Protocol Guide

Abstract & Strategic Overview

Pyrimidine-5-carboxylic acids represent a critical "privileged scaffold" in modern drug discovery. Unlike the 2-, 4-, and 6-positions, which are highly electrophilic and susceptible to nucleophilic aromatic substitution (

This guide moves beyond textbook definitions to address the practical "pain points" of working with these substrates:

-

Solubility: Pyrimidine acids are often zwitterionic and sparingly soluble in non-polar solvents.

-

Reactivity: The electron-withdrawing nature of the pyrimidine ring can make the carbonyl carbon less nucleophilic after activation, or conversely, make the activated species prone to hydrolysis.

-

Decarboxylation: The C5-COOH bond is prone to thermal decarboxylation under forcing conditions, requiring catalytic precision.

This application note details three distinct vectors for functionalization: Amidation (preserving the carbonyl), Curtius Rearrangement (nitrogen insertion), and Decarboxylative Cross-Coupling (radical carbon insertion).

Decision Matrix: Functionalization Pathways

The following decision tree illustrates the strategic logic for selecting the appropriate functionalization vector based on the desired target chemotype.

Figure 1: Strategic decision matrix for pyrimidine-5-carboxylic acid functionalization.

Module 1: The Amide Vector (High-Fidelity Coupling)

The Challenge

Standard coupling reagents (EDC/HOBt, HATU) often fail with pyrimidine-5-carboxylic acids due to poor solubility in DCM and the formation of stubborn "active ester" intermediates that refuse to react with sterically hindered amines. Furthermore, if the amine partner is chiral, standard basic conditions can lead to epimerization.

The Solution: Propylphosphonic Anhydride (T3P)

T3P is the superior reagent for this substrate class.

-

Mechanism: It forms a highly reactive mixed anhydride.

-

Solubility: It is supplied in EtOAc or DMF, solvents that solubilize pyrimidine acids better than DCM.

-

Workup: The byproducts are water-soluble, eliminating the need for chromatography in early-stage discovery.

Protocol 1: T3P-Mediated Amidation

Applicability: Sterically hindered amines, anilines, and chiral amines.

Reagents:

-

Pyrimidine-5-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (for insoluble acids)

Step-by-Step Workflow:

-

Dissolution: Charge the reaction vessel with the pyrimidine acid and the amine partner. Add solvent (EtOAc or DMF) to reach a concentration of 0.2 M.

-

Note: If the acid does not dissolve immediately, proceed. It will dissolve as it reacts.

-

-

Base Addition: Add Pyridine (or DIPEA). Stir for 5 minutes.

-

Expert Tip: Pyridine is preferred for chiral substrates to minimize epimerization [1].

-

-

Activation: Add T3P solution dropwise at 0 °C (if sensitive) or RT.

-

Reaction: Stir at Room Temperature (RT) for 2-12 hours.

-

Monitoring: LCMS should show complete consumption of the acid. The "active ester" peak is rarely observed with T3P; it converts directly to product.

-

-

Workup (The "Self-Validating" Step):

Data Summary: Coupling Reagent Comparison

| Reagent | Solubility in EtOAc | Byproduct Removal | Epimerization Risk | Yield (Avg) |

| T3P | Excellent | Aqueous Wash | Low | 85-95% |

| HATU | Poor | Chromatography | Moderate | 70-80% |

| EDC/HOBt | Poor | Aqueous Wash | Moderate | 50-65% |

Module 2: The Nitrogen Vector (Curtius Rearrangement)

The Challenge

Converting the C5-acid to an amine (C5-NH2) is a pivotal transformation. The pyrimidine ring is electron-deficient, making the intermediate isocyanate susceptible to hydrolysis or trapping by weak nucleophiles.

The Solution: DPPA (Diphenylphosphoryl Azide)

While flow chemistry is safer for scale-up, DPPA remains the batch-chemistry standard. The key is the "One-Pot" trapping method using tert-butanol to yield the Boc-protected amine directly, avoiding the unstable free isocyanate or amine.

Protocol 2: One-Pot Boc-Amine Synthesis

Safety Warning: Azides are potential explosion hazards. Do not concentrate reaction mixtures containing DPPA to dryness. Perform behind a blast shield.

Reagents:

-

Pyrimidine-5-carboxylic acid (1.0 equiv)

-

DPPA (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (t-BuOH) (10-20 equiv or as co-solvent)

-

Solvent: Toluene (anhydrous)[3]

Step-by-Step Workflow:

-

Activation: Suspend the pyrimidine acid in Toluene (0.2 M). Add TEA.

-

Azidation: Add DPPA dropwise at RT. Stir for 30 minutes.

-

Checkpoint: Formation of the acyl azide can be monitored by TLC/LCMS (mass = M+25).

-

-

Rearrangement: Heat the mixture to 80-90 °C.

-

Observation: Evolution of

gas indicates rearrangement to the isocyanate. Stir for 1-2 hours until gas evolution ceases.

-

-

Trapping: Add excess t-BuOH (if not already present) and reflux for 4-16 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with Sat. NaHCO3 and Brine. Purify via flash chromatography.

Figure 2: Curtius Rearrangement workflow for amine installation.

Module 3: The Radical Vector (Decarboxylative Cross-Coupling)

The Challenge

Traditional cross-couplings (Suzuki/Stille) require a halide at C5. Accessing C5-alkyl pyrimidines from the acid usually involves multi-step reduction/activation sequences.

The Solution: Photoredox/Nickel Dual Catalysis

This method utilizes the carboxylic acid as a radical precursor, coupling it directly with alkyl halides (sp3-sp2 coupling) or aryl halides (sp2-sp2). This is based on the MacMillan/Baran methodologies [2].

Protocol 3: Decarboxylative Alkylation (sp2-sp3)

Reagents:

-

Pyrimidine-5-carboxylic acid (1.0 equiv)

-

Alkyl Halide (R-Br or R-I) (1.5 equiv)

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)

-

Ni Catalyst: NiCl2·glyme (5-10 mol%) + dtbbpy (ligand)

-

Base: Cs2CO3 (3.0 equiv)

-

Solvent: DMF or DMSO (degassed)

-

Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

-

Setup: In a vial, combine the acid, alkyl halide, photocatalyst, Ni source, ligand, and base.

-

Degassing (Critical): Sparge the solvent with Argon for 15 minutes before adding to the solids, or freeze-pump-thaw the mixture. Oxygen quenches the radical species.

-

Irradiation: Seal the vial and irradiate with Blue LEDs with vigorous stirring. A fan is recommended to keep the reaction near RT (avoid thermal decarboxylation without coupling).

-

Timeline: Reaction typically requires 12-24 hours.

-

Workup: Dilute with water/EtOAc. Filter through Celite to remove metal precipitates. Extract and purify.

References

-

Dunetz, J. R., et al. (2011).[4][7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][7][8] Organic Letters.[4][7] [Link]

-

Noble, A., & MacMillan, D. W. C. (2014). Photoredox Decarboxylative Cross-Coupling: New Connections for Medicinal Chemistry. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (2025). Synthesis of Amides using T3P. [Link]

-

NCI/NIH. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]

Sources

- 1. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

Application Note: Strategies and Protocols for the Scale-Up Synthesis of Pyrimidine Carboxylic Acids

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Pyrimidine carboxylic acids are cornerstone heterocyclic scaffolds in modern drug discovery and development. Their structural motifs are integral to a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] Furthermore, their utility extends to agrochemicals, where they serve as key components in advanced herbicides and fungicides.[4] The transition from laboratory-scale discovery to pilot-plant or industrial-scale production presents significant challenges in terms of efficiency, safety, cost-effectiveness, and environmental impact.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for pyrimidine carboxylic acids. We delve into the causality behind experimental choices, focusing on process optimization, purification at scale, and critical safety considerations. The protocols and workflows detailed herein are designed to be self-validating systems, providing researchers and drug development professionals with the authoritative grounding needed to successfully navigate the complexities of chemical scale-up.

Foundational Synthetic Strategies for Scalable Production

While numerous methods exist for pyrimidine synthesis, only a subset is truly amenable to large-scale production. The ideal scale-up reaction is characterized by high convergence, operational simplicity, use of readily available starting materials, and favorable process safety profiles.

The Biginelli Multicomponent Reaction: A Workhorse for Dihydropyrimidine Precursors

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[5][6] Its enduring appeal for industrial applications lies in its efficiency and atom economy, directly assembling a complex dihydropyrimidine (DHPM) core. These DHPMs are often stable, crystalline solids that are easily isolated and can be readily oxidized or hydrolyzed to the target pyrimidine carboxylic acids.

The classical Biginelli reaction often required harsh acidic conditions and long reaction times. However, modern advancements have rendered it highly efficient and scalable.[7]

-

Catalysis: Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃ have been shown to significantly enhance reaction rates and yields, often under milder conditions.[2][6] Polyphosphate ester (PPE) is another excellent mediator, particularly effective at stabilizing the key N-acyliminium ion intermediate.[2][5]

-

Energy Sources: Microwave irradiation has been demonstrated to dramatically reduce reaction times from hours to minutes, a significant advantage for throughput.[2][5][7]

-

Solvent Conditions: The development of solvent-free protocols or the use of green solvents like ethanol or water improves the environmental profile and simplifies product isolation.[7][8][9]

// Nodes Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Urea / Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="N-Acyliminium\nIon Intermediate", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Enol [label="Ketoester Enol", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Adduct [label="Open-Chain Adduct", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; DHPM [label="Dihydropyrimidine\n(DHPM) Ester", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Pyrimidine\nCarboxylic Acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching dummy [style=invis, width=0, height=0, label=""];

// Edges Aldehyde -> Iminium [label=" Condensation "]; Urea -> Iminium; Ketoester -> Enol [label=" Tautomerization "]; Iminium -> Adduct [label=" Nucleophilic\n Addition "]; Enol -> Adduct; Adduct -> DHPM [label=" Cyclization &\n Dehydration "]; DHPM -> Acid [label=" Hydrolysis or\n Oxidation/Hydrolysis "]; } }

Caption: Simplified mechanism of the Biginelli reaction and subsequent conversion.

Alternative Cyclocondensation Routes

Beyond the Biginelli reaction, other strategies are viable for specific substitution patterns. A powerful method for producing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[10][11] This approach is particularly valuable as it provides a direct route to pyrimidines that may be difficult to access otherwise.[11] The classical Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines, also remains a relevant strategy for certain scaffolds.[12]

Critical Considerations for Process Scale-Up

Translating a laboratory procedure to a large-scale process requires a holistic approach that balances chemistry, engineering, safety, and economics.

// Nodes Lab [label="Lab-Scale\nSynthesis\n(grams)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dev [label="Process Development\n& Optimization", fillcolor="#E8F0FE", fontcolor="#202124"]; Safety [label="Thermal & Chemical\nHazard Assessment", fillcolor="#FCE8E6", fontcolor="#202124"]; Pilot [label="Pilot Scale\n(kilograms)", fillcolor="#E6F4EA", fontcolor="#202124"]; QC [label="In-Process Controls\n& Final QC", fillcolor="#FFF7E0", fontcolor="#202124"]; Final [label="Final Product", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Lab -> Dev [label="Initial Route"]; Dev -> Safety [label="Risk Analysis"]; Safety -> Dev [label="Safety Limits"]; Dev -> Pilot [label="Optimized Protocol"]; Pilot -> QC [label="Sampling"]; QC -> Pilot [label="Adjustments"]; Pilot -> Final [label="Isolation"]; }

Caption: General workflow for the scale-up of a chemical synthesis.

Process Safety Management

Safety is the paramount consideration during scale-up. The potential for thermal runaway reactions increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[13]

-

Thermal Hazard Screening: Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) should be performed on all starting materials, intermediates, and final products to identify onset temperatures for exothermic events.[14][15]

-

Reaction Calorimetry (RC1e): This technique is essential for measuring the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR). This data is critical for designing adequate cooling capacity in the plant and identifying potential runaway scenarios.[15]

-

Hazard Mitigation: The process must be designed to operate within the limits of the available plant hardware. This may involve modifying operating conditions (e.g., semi-batch addition of a reactive reagent) to control the rate of heat generation.[13]

Purification and Isolation at Scale

The purification method chosen must be robust, scalable, and cost-effective.

-

Recrystallization: This is the preferred method for purifying solid products at scale.[16] A thorough solvent screen is necessary to identify a system that provides high recovery of the desired compound with excellent impurity rejection.

-

Acid-Base Extraction: For carboxylic acids, a liquid-liquid extraction based on pH adjustment is a highly effective and scalable purification technique. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[17]

-

Chromatography: While flash column chromatography is a staple in the lab, its use at large scale is often prohibitively expensive due to solvent consumption and silica gel waste.[16] It is typically reserved for high-value products or when other methods fail.

Data-Driven Process Optimization

The table below outlines key parameters that must be optimized during process development. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the parameter space.

| Parameter | Typical Range/Value | Impact on Synthesis & Scale-Up |

| Temperature | 25 °C - 120 °C | Affects reaction rate, impurity profile, and energy consumption. Must be controlled to prevent thermal runaway. |

| Reagent Stoichiometry | 1.0 - 1.5 equivalents | Excess reagents can drive reactions to completion but may complicate purification and increase cost. |

| Catalyst Loading | 0.1 - 10 mol% | Lowering catalyst load reduces cost and potential metal contamination but may increase reaction time. |

| Reaction Time | 2 - 24 hours | Optimized to maximize conversion while minimizing byproduct formation and maximizing reactor throughput. |

| Solvent Volume | 5 - 20 L/kg | Affects reaction concentration, heat transfer, and work-up efficiency. Lower volumes increase throughput but may pose mixing or safety challenges. |

| Agitation Rate | 50 - 300 RPM | Critical for ensuring homogeneity, mass transfer, and heat transfer, especially in heterogeneous mixtures. |

Detailed Scale-Up Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

This two-step protocol details the synthesis of a representative dihydropyrimidine ester via a catalyzed Biginelli reaction, followed by saponification to the final carboxylic acid product.

Step 1: Biginelli Condensation for Ethyl Ester Intermediate

Materials:

-

4-Methoxybenzaldehyde (1.00 kg, 7.34 mol)

-

Ethyl Acetoacetate (0.955 kg, 7.34 mol)

-

Urea (0.530 kg, 8.81 mol, 1.2 eq)

-

Ytterbium(III) Triflate (Yb(OTf)₃) (0.045 kg, 0.073 mol, 1 mol%)

-

Ethanol (200 proof, 5.0 L)

Procedure:

-

Reactor Setup: Charge a clean, dry 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with Ethanol (5.0 L).

-

Reagent Charging: With moderate agitation, add 4-Methoxybenzaldehyde (1.00 kg), Ethyl Acetoacetate (0.955 kg), Urea (0.530 kg), and Yb(OTf)₃ (0.045 kg).

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until consumption of the limiting aldehyde is complete.

-

Crystallization & Isolation: Cool the reaction mixture slowly to 0-5 °C over 2-3 hours. The product will precipitate as a white solid.

-

Filtration: Filter the slurry through a large Büchner funnel or a filter press.

-

Washing: Wash the filter cake with cold ethanol (2 x 1.0 L) to remove soluble impurities.

-

Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Expected Yield: ~1.85 kg (82%) of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Step 2: Saponification to Carboxylic Acid

Materials:

-

Ethyl Ester Intermediate from Step 1 (1.80 kg, 5.87 mol)

-

Sodium Hydroxide (NaOH) (0.470 kg, 11.75 mol, 2.0 eq)

-

Deionized Water (9.0 L)

-

Concentrated Hydrochloric Acid (~1.0 L)

Procedure:

-

Hydrolysis: Charge the 20 L reactor with deionized water (6.0 L) and Sodium Hydroxide (0.470 kg). Stir until all solids are dissolved, then add the Ethyl Ester Intermediate (1.80 kg).

-

Reaction: Heat the mixture to 80-90 °C and maintain for 2-3 hours. The reaction mixture should become a clear, homogeneous solution. Monitor by HPLC for the disappearance of the starting material.

-

Cooling & Filtration: Cool the solution to room temperature. If any particulate matter is present, perform a clarification filtration.

-

Precipitation: Transfer the basic solution to a larger vessel. Slowly add concentrated HCl with vigorous stirring while monitoring the pH. The product will begin to precipitate around pH 6-7. Continue adding acid until the pH is 2-3 to ensure complete protonation.

-

Isolation: Cool the slurry to 10-15 °C and stir for 1 hour. Filter the solid product.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 2.0 L) until the filtrate is neutral (pH ~7) to remove excess acid and salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

-

Expected Yield: ~1.52 kg (93%) of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid.

-

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product before release.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A general method is provided below.[18]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Acceptance Criteria: Purity ≥ 98.5% area.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of carboxylic acid and urea, N-H stretches).

-

Melting Point: A sharp melting point range indicates high purity.

-

Residual Solvent Analysis: Gas Chromatography (GC-HS) is used to quantify any remaining solvents from the synthesis and purification process.

Conclusion

The successful scale-up of pyrimidine carboxylic acid synthesis hinges on the selection of a robust synthetic route, a deep understanding of process parameters, and an unwavering commitment to safety. The Biginelli reaction and related multicomponent strategies offer an efficient and convergent pathway to these vital pharmaceutical building blocks. By integrating rigorous process safety evaluation, systematic optimization, and scalable purification techniques, development teams can confidently and reliably transition these critical molecules from the laboratory to large-scale manufacturing.

References

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

-

Kumar, A., et al. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 1166-1185. [Link]

-

Synthesis of pyrimidinone carboxylic acids. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Santhi, N. & Singh, R. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5173-5185. [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Patel, H., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 783-797. [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. SYNTHESIS, 2002(05), 720-722. [Link]

-

Shestakova, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

-

Ghotbinejad, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5997. [Link]

-

Albericio, F., et al. (2016). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Figshare. [Link]

-

Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 140. [Link]

-

Chen, Y., & Chen, J. (2006). Enhanced separation of purine and pyrimidine bases using carboxylic multiwalled carbon nanotubes as additive in capillary zone electrophoresis. Journal of Chromatography A, 1123(1), 120-125. [Link]

-

Andrews, D. L., et al. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development, 27(2), 211-221. [Link]

-

How to separate " pyrimidine-2-carboxylic acid" from acetic acid ?. (2024, January 2). ResearchGate. [Link]

-

Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 14, 2026, from [Link]

-

Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020, November 17). H.E.L Group. [Link]

-

Process Safety & Risk Management in Drug Substance. (n.d.). Aragen Life Sciences. Retrieved February 14, 2026, from [Link]

-

Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422. [Link]

-

Al-Ostath, A. I., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society, 64(4), 794-797. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. scispace.com [scispace.com]

- 3. growingscience.com [growingscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 13. contractpharma.com [contractpharma.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijpsjournal.com [ijpsjournal.com]

Application Note: Design and Synthesis of MOFs using 2-Methyl-5-pyrimidinecarboxylic Acid

Topic: Metal-Organic Framework Ligands using 2-Methyl-5-pyrimidinecarboxylic Acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the utilization of 2-Methyl-5-pyrimidinecarboxylic acid (2-Me-pmc) as a ligand for Metal-Organic Framework (MOF) synthesis. While the unmethylated analog (pyrimidine-5-carboxylic acid) is well-documented in constructing porous networks with transition metals (Cu, Cd, Co), the 2-methyl derivative offers unique advantages for reticular chemistry.

The introduction of the methyl group at the 2-position serves two critical functions:

-

Steric Tuning: It alters the pore aperture and shape without changing the fundamental connectivity of the carboxylate or pyrimidine nitrogens.[1]

-

Hydrophobicity: It increases the framework's hydrolytic stability by shielding metal nodes from water attack, a critical parameter for drug delivery and gas sorption applications.[1]

This document provides rational design protocols for synthesizing Cu(II) and Ag(I) based frameworks, grounded in the coordination chemistry of pyrimidine carboxylates.

Ligand Profile and Coordination Modes

Chemical Name: 2-Methyl-5-pyrimidinecarboxylic acid CAS: 5194-32-1 Formula: C₆H₆N₂O₂ MW: 138.12 g/mol

Coordination Chemistry

The ligand is a heterofunctional linker capable of bridging metal centers through two distinct domains:[1]

-

Carboxylate Group (–COO⁻): Typically forms mono- or bidentate bridges (e.g., paddlewheel clusters).

-

Pyrimidine Nitrogens (N,N'): Capable of coordinating to soft metals (Ag⁺) or bridging transition metals to extend dimensionality.[1]

Note on Sterics: Unlike the 4- or 6-positions, the 2-methyl group is located between the two ring nitrogens. This does not sterically hinder the carboxylate binding but may influence the angle of approach for metals coordinating to the ring nitrogens, potentially favoring lower coordination numbers or distorted geometries.

Visualization of Coordination Potential

Figure 1: Functional decomposition of the 2-Me-pmc ligand showing coordination sites and their structural roles in MOF assembly.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Cu(II)-2-Me-pmc MOF

Target Topology: 3D Pillared Layer or Paddlewheel Network.[1] Mechanism: The carboxylate forms the equatorial plane of a Cu-paddlewheel, while the pyrimidine nitrogen connects axial sites of adjacent clusters.

Materials:

-

Cu(NO₃)₂·2.5H₂O (Copper(II) nitrate hemi(pentahydrate))

-

2-Methyl-5-pyrimidinecarboxylic acid (2-Me-pmc)[2]

-

Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

-

Modulator (Optional): HBF₄ or Acetic Acid (to improve crystallinity)

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Vial A: Dissolve 0.1 mmol (23.2 mg) of Cu(NO₃)₂·2.5H₂O in 2 mL of DMF.

-

Vial B: Dissolve 0.1 mmol (13.8 mg) of 2-Me-pmc in 2 mL of DMF/EtOH (1:1 v/v). Sonicate for 5 minutes to ensure complete dissolution.

-

-

Mixing:

-

Slowly add the contents of Vial B to Vial A under stirring. The solution should remain clear or turn slightly blue.[1]

-

Expert Tip: If immediate precipitation occurs, add 2 drops of dilute HNO₃ or HBF₄ to re-dissolve the precipitate (modulator approach).

-

-

Solvothermal Reaction:

-

Transfer the mixture to a 10 mL Teflon-lined stainless steel autoclave or a heavy-walled glass pressure tube.

-

Seal tightly and place in a programmable oven.

-

Ramp: Heat at 1°C/min to 85°C .

-

Dwell: Hold at 85°C for 48–72 hours .

-

Cool: Cool at 0.5°C/min to room temperature. Slow cooling is critical for single-crystal growth.

-

-

Isolation:

-

Activation:

-

Dry under vacuum at 80°C for 12 hours.

-

Protocol B: Self-Assembly of Ag(I)-2-Me-pmc Coordination Polymer